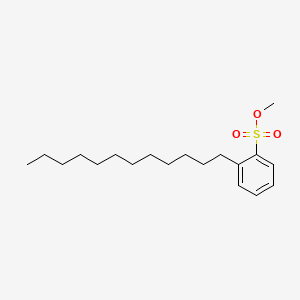

methyl 2-dodecylbenzenesulfonate

概要

説明

Methyl 2-dodecylbenzenesulfonate is an anionic surfactant widely used in various industrial and research applications. It is known for its ability to lower the surface tension of liquids, making it an effective detergent and emulsifier. The compound has the molecular formula C₁₉H₃₂O₃S and a molecular weight of 340.52 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene followed by esterification with methanol. The reaction involves the following steps:

Sulfonation: Dodecylbenzene is reacted with sulfur trioxide (SO₃) in the presence of a catalyst to form dodecylbenzenesulfonic acid.

Esterification: The dodecylbenzenesulfonic acid is then esterified with methanol to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through distillation and filtration to achieve the desired purity levels .

化学反応の分析

Types of Reactions

Methyl 2-dodecylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) are commonly employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinate or thiol derivatives.

Substitution: Various substituted benzenesulfonates.

科学的研究の応用

Methyl 2-dodecylbenzenesulfonate has a wide range of applications in scientific research:

Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems as an emulsifying agent.

Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

作用機序

The primary mechanism of action of methyl 2-dodecylbenzenesulfonate is its ability to reduce surface tension, which enhances the wetting and spreading properties of liquids. This is achieved through the alignment of the hydrophobic dodecyl chain and the hydrophilic sulfonate group at the liquid-air interface. The compound interacts with lipid bilayers, disrupting membrane integrity and increasing permeability .

類似化合物との比較

Similar Compounds

Sodium dodecylbenzenesulfonate: Similar structure but with a sodium ion instead of a methyl group.

Dodecylbenzenesulfonic acid: The parent acid form of the compound.

Sodium dodecyl sulfate: Another anionic surfactant with a sulfate group instead of a sulfonate group.

Uniqueness

Methyl 2-dodecylbenzenesulfonate is unique due to its specific ester functional group, which imparts distinct solubility and reactivity characteristics compared to its sodium salt and acid counterparts. This makes it particularly useful in applications requiring precise control over surfactant properties .

生物活性

Methyl 2-dodecylbenzenesulfonate (MDBS) is a surfactant that has garnered attention for its biological activity, particularly in antimicrobial applications and its interactions with biological membranes. This article reviews the existing literature on the biological activity of MDBS, including its mechanisms of action, toxicity profiles, and relevant case studies.

MDBS is a member of the alkylbenzenesulfonate family, characterized by its long hydrophobic alkyl chain and a sulfonate group that imparts surfactant properties. The chemical formula for MDBS is , and it is known for its effectiveness in reducing surface tension in various applications.

The biological activity of MDBS can be attributed to several mechanisms:

- Membrane Disruption : Like many surfactants, MDBS can disrupt cellular membranes, leading to increased permeability and eventual cell lysis. This effect is particularly significant in microbial cells, which are more susceptible to surfactants due to their membrane composition .

- Protein Denaturation : MDBS may denature proteins by altering their structure, which can inhibit essential enzymatic functions within cells .

- Enzyme Inhibition : Studies have shown that MDBS can inhibit specific enzymes involved in metabolic pathways, further contributing to its antimicrobial efficacy .

Acute Toxicity

Acute toxicity studies indicate that MDBS exhibits moderate toxicity through dermal and inhalation routes but is less toxic when ingested. The lethal dose (LD50) varies among species; for instance, oral LD50 values range from 404 to 1980 mg/kg in rats .

Chronic Toxicity

Chronic exposure studies suggest that the liver and kidneys are the primary target organs for toxicity. A no-observed-adverse-effect level (NOAEL) of 50 mg/kg/day has been established based on various studies indicating organ weight changes and biochemical alterations at higher doses .

Case Studies

- Antimicrobial Applications : In agricultural settings, MDBS has been used as an active ingredient in antimicrobial formulations for washing fruits and vegetables. A study demonstrated that a 90-second immersion in MDBS solutions effectively reduced microbial loads on produce .

- Environmental Impact : Research indicates that MDBS does not bioaccumulate significantly in aquatic environments but can affect microbial communities at higher concentrations. This finding underscores the importance of monitoring surfactant levels in agricultural runoff to prevent ecological disturbances .

- Cosmetic Use : MDBS has been assessed for safety in cosmetic formulations. The Cosmetic Ingredient Review concluded that while it can cause skin irritation at high concentrations, it is generally safe when used appropriately in personal care products .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and toxicity profiles of various alkylbenzenesulfonates, including MDBS:

| Compound | Mechanism of Action | Acute Toxicity (LD50) | NOAEL (mg/kg/day) | Primary Target Organs |

|---|---|---|---|---|

| This compound | Membrane disruption, enzyme inhibition | 404-1980 mg/kg | 50 | Liver, kidneys |

| Sodium Dodecylbenzenesulfonate | Protein denaturation | 1259-2300 mg/kg | 40-85 | Liver, kidneys |

| Linear Alkylbenzene Sulfonate | Membrane disruption | Varies by formulation | 50 | Liver, intestines |

特性

IUPAC Name |

methyl 2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22-2/h13-14,16-17H,3-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXYHMWIAPSTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200342 | |

| Record name | Methyl dodecylbenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52319-06-9 | |

| Record name | Methyl dodecylbenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052319069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dodecylbenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。